

Biological activity of "N-(4-Bromophenyl)picolinamide" and its derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-(4-Bromophenyl)picolinamide**

Cat. No.: **B182017**

[Get Quote](#)

An In-Depth Technical Guide to the Biological Activity of **N-(4-Bromophenyl)picolinamide** and Its Derivatives

Abstract

The confluence of a picolinamide scaffold and a 4-bromophenyl moiety creates a privileged chemical architecture with a remarkable breadth of biological activities. This guide provides a comprehensive technical analysis of **N-(4-Bromophenyl)picolinamide** and its derivatives, compounds that have demonstrated significant potential across multiple therapeutic areas. We will explore the foundational synthesis strategies, delve into the specific mechanisms underpinning their antifungal, anticancer, and antibacterial properties, and synthesize the current understanding of their structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation into this versatile class of molecules.

Introduction: A Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutics. The picolinamide structure, an amide derivative of picolinic acid, is one such scaffold, found in approximately 25% of all pharmaceuticals.^[1] Its ability to form key hydrogen bonds and engage in various non-covalent interactions makes it an excellent building block for targeting diverse biological macromolecules.

The strategic incorporation of a halogen, specifically bromine, onto a phenyl ring—creating the 4-bromophenyl group—is a well-established tactic to enhance biological activity. The bromine atom can modulate a compound's lipophilicity, metabolic stability, and binding affinity through halogen bonding, a potent and directional non-covalent interaction. The 4-bromophenyl moiety, in particular, has been identified as essential for the anticancer activity of several compound classes.^[2]

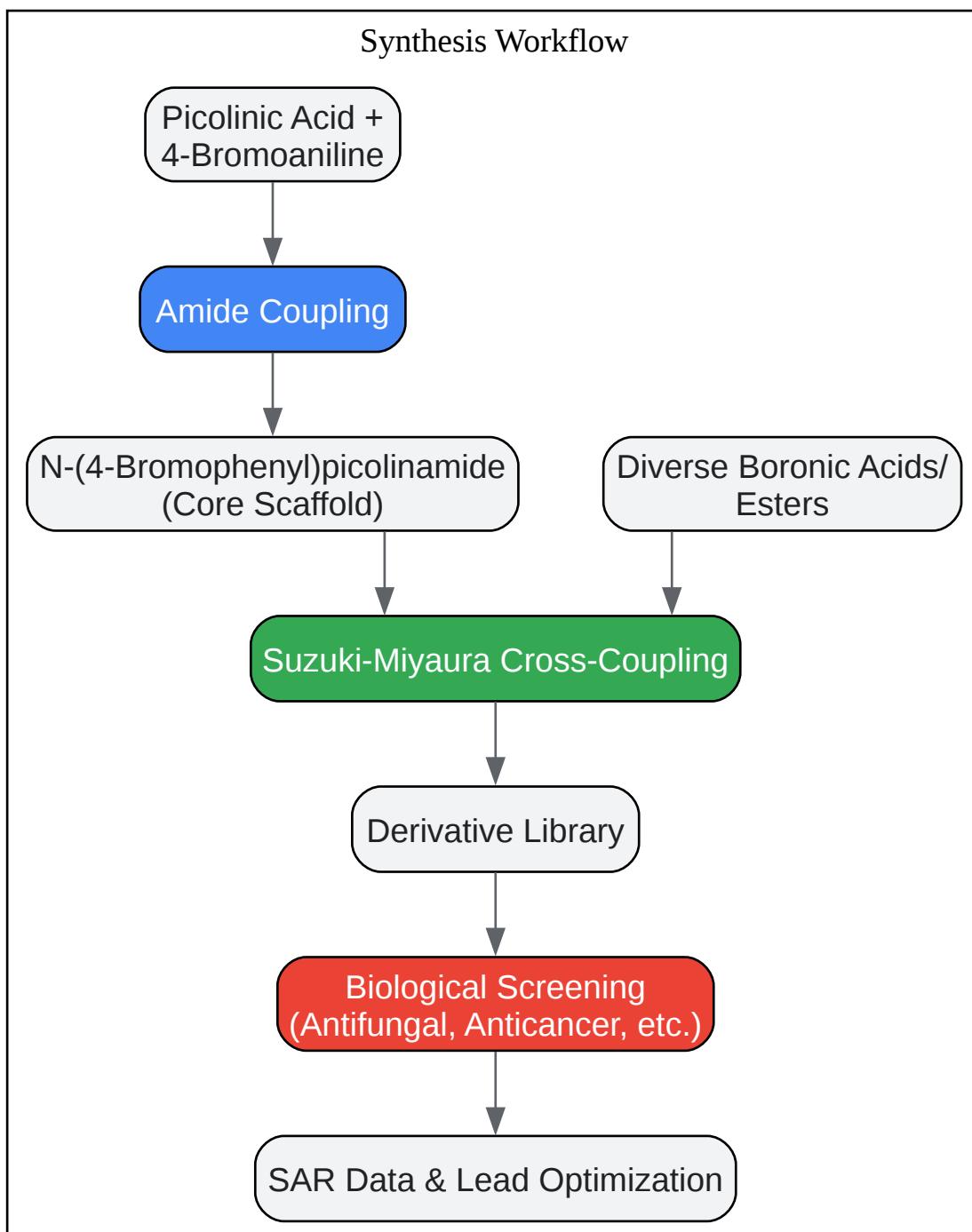
This guide synthesizes the current knowledge on **N-(4-Bromophenyl)picolinamide** and its analogues. We will move from the practicalities of chemical synthesis to the intricacies of their biological mechanisms, providing the necessary context and methodologies for scientists aiming to harness the potential of these compounds.

Core Chemistry and Synthesis Strategies

The generation of a diverse library of derivatives is contingent on robust and flexible synthetic pathways. The **N-(4-Bromophenyl)picolinamide** core serves as a versatile platform for modification, primarily through reactions targeting the bromine atom.

Synthesis of the **N-(4-Bromophenyl)picolinamide** Backbone

The foundational amide bond is typically formed through a standard coupling reaction between picolinic acid (or its activated form, picolinoyl chloride) and 4-bromoaniline. The choice of coupling agents and reaction conditions is critical to ensure high yield and purity, preventing side reactions and simplifying downstream purification.


Experimental Protocol: Amide Coupling Reaction

- Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve picolinic acid (1.0 eq) in anhydrous dichloromethane (DCM).
- Activation: Cool the solution to 0 °C in an ice bath. Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.2 eq). Stir for 20 minutes to form the activated ester. Causality Note: DCC is an effective dehydrating agent that facilitates amide bond formation. DMAP serves as an acyl transfer catalyst, significantly accelerating the reaction.

- Amine Addition: Slowly add a solution of 4-bromoaniline (1.0 eq) in anhydrous DCM to the reaction mixture.
- Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress via Thin Layer Chromatography (TLC).
- Work-up: Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated NaHCO_3 solution, and brine.
- Purification: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography to yield **N-(4-Bromophenyl)picolinamide**.

Generating a Derivative Library via Cross-Coupling

The bromine atom on the core molecule is an ideal handle for diversification using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the introduction of a wide array of aryl and heteroaryl groups, enabling extensive exploration of the SAR.

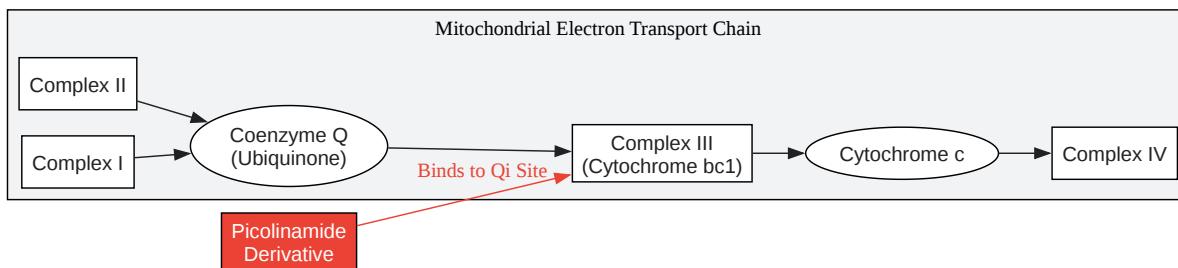
[Click to download full resolution via product page](#)

Caption: Workflow for derivative library generation and screening.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

- Reaction Setup: To a Schlenk flask, add **N-(4-Bromophenyl)picolinamide** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (2-5 mol%), and a base like K_3PO_4 or K_2CO_3 (2.0-3.0 eq).[3][4]
- Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water or DMF). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. Causality Note: Oxygen can oxidize the $\text{Pd}(0)$ catalyst, rendering it inactive. Degassing is a critical, self-validating step to ensure catalytic turnover.
- Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
- Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate. Purify the residue by column chromatography on silica gel to obtain the desired derivative.

Biological Activities and Mechanisms of Action


The **N-(4-Bromophenyl)picolinamide** scaffold exhibits a wide range of biological activities, with distinct mechanisms of action identified for each.

Antifungal Properties

Picolinamide derivatives have emerged as potent antifungal agents that operate through at least two validated mechanisms.[5]

- Mechanism 1: Inhibition of Sec14p: A primary target for many picolinamide and benzamide compounds is Sec14p, the major phosphatidylinositol/phosphatidylcholine transfer protein in *Saccharomyces cerevisiae*.[5][6] This protein is essential for maintaining lipid homeostasis and supporting vesicular trafficking from the Golgi apparatus. Inhibition of Sec14p disrupts these vital cellular processes, leading to fungal cell death.[6] This mechanism provides a novel antifungal strategy, distinct from currently available clinical agents.[5]
- Mechanism 2: Inhibition of Mitochondrial Complex III (Qi Site): Certain picolinamide fungicides, such as fenpicoxamid, function as quinone-inside (Qi) inhibitors.[7][8] They bind

to the Qi site of cytochrome b in the mitochondrial complex III, blocking the electron transport chain. This disruption of fungal respiration leads to a rapid depletion of cellular ATP and ultimately, cell death.[8] This mode of action is distinct from strobilurin fungicides, which target the Qo site, precluding cross-resistance.[7]

[Click to download full resolution via product page](#)

Caption: Inhibition of fungal respiration at the Qi site of Complex III.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

- Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., *Candida albicans*, *Aspergillus fumigatus*) according to CLSI guidelines.
- Compound Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate using RPMI-1640 medium.
- Inoculation: Add the fungal inoculum to each well. Include positive (no drug) and negative (no inoculum) controls.
- Incubation: Incubate the plates at 35 °C for 24-48 hours.
- Endpoint Reading: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Anticancer Potential

Derivatives of this scaffold have shown significant anti-proliferative activity against a range of human cancer cell lines.

- Mechanism: Kinase Inhibition: A key anticancer mechanism for this class involves the inhibition of critical cell cycle kinases. For example, certain N-methylpicolinamide-4-thiol derivatives have been shown to selectively inhibit Aurora-B kinase, an enzyme that plays a crucial role in chromosome segregation and cytokinesis.[9][10] Inhibition of Aurora-B leads to mitotic arrest and apoptosis in cancer cells.
- SAR Insights: Studies consistently highlight that the 4-bromophenyl moiety is essential for potent anticancer activity in related scaffolds.[2] Modifications to this group or its replacement often lead to a significant loss of cytotoxicity.

Table 1: Representative Anticancer Activity of Picolinamide Derivatives

Compound ID	Modification	Cell Line	IC ₅₀ (μM)	Reference
6p	N-methylpicolinamide-4-thiol derivative	HepG2 (Liver)	< 10	[10]
6p	N-methylpicolinamide-4-thiol derivative	HCT-116 (Colon)	< 10	[10]
5q	4-(4-formamidophenylamino)-N-methylpicolinamide derivative	HepG2 (Liver)	Low μM	[11]

| 4i | 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | SNB-75 (CNS) | < 10 | [12] |

Experimental Protocol: MTT Assay for Cell Viability

- Cell Seeding: Seed human cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Causality Note: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
- Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC_{50} value (the concentration required to inhibit cell growth by 50%).

Antibacterial Activity

The N-(4-bromophenyl) amide framework has also been explored for its antibacterial properties, particularly against drug-resistant pathogens.

- Broad-Spectrum Potential: N-(4-bromophenyl)furan-2-carboxamides, which are structurally related, have demonstrated potent activity against clinically isolated, drug-resistant bacteria including *Acinetobacter baumannii*, *Klebsiella pneumoniae*, and Methicillin-resistant *Staphylococcus aureus* (MRSA).^{[3][4]} This suggests the core N-(4-bromophenyl)amide structure is a promising starting point for developing new antibiotics.

Table 2: Antibacterial Activity of N-(4-bromophenyl)carboxamide Derivatives

Compound ID	Pathogen	MIC (mg/mL)	Zone of Inhibition (mm @ 50mg)	Reference
3	Carbapenem-resistant <i>A. baumannii</i> (CRAB)	6.25	18	[4]
3	Carbapenem-resistant <i>E. cloacae</i> (CREC)	6.25	-	[4]
3	MRSA	12.5	-	[4]

| 5d | Extensively Drug-Resistant *S. Typhi* | 6.25 | 17 | [13] |

Experimental Protocol: Agar Well Diffusion Method

- Plate Preparation: Prepare Mueller-Hinton agar plates and spread a standardized inoculum of the target bacteria evenly across the surface.
- Well Creation: Punch uniform wells (6-8 mm diameter) into the agar.
- Compound Loading: Add a fixed volume of the test compound solution (at a known concentration) into each well.
- Incubation: Incubate the plates at 37 °C for 18-24 hours.
- Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented). A larger zone indicates greater antibacterial activity.

Structure-Activity Relationship (SAR) Insights

Synthesizing data from across different studies reveals key structural features that govern the biological activity of **N-(4-Bromophenyl)picolinamide** derivatives.

Caption: Key SAR insights for the **N-(4-Bromophenyl)picolinamide** scaffold.

- The Phenyl Ring: The 4-position is the most critical site. The bromine atom is not merely a synthetic handle but is often integral to the compound's activity, likely through halogen bonding in the target's active site. Replacing bromine with other groups via Suzuki coupling allows for extensive SAR exploration. Adding substituents to other positions on the phenyl ring can modulate properties like CNS penetration, as seen in mGlu₄ modulators.[14]
- The Picolinamide Ring: This portion of the molecule is often responsible for key anchoring interactions with the biological target. Its nitrogen atom can act as a hydrogen bond acceptor or coordinate with metal ions. Modifications here are generally less tolerated than on the phenyl ring.
- The Amide Linker: The orientation and rigidity of the amide bond are crucial for maintaining the correct conformation for target binding. Reversing the amide, for instance, has been shown to significantly reduce potency in related series.[15]

Conclusion and Future Directions

N-(4-Bromophenyl)picolinamide represents a highly versatile and therapeutically relevant chemical scaffold. The demonstrated activities against fungal pathogens, cancer cell lines, and drug-resistant bacteria underscore its potential as a starting point for multiple drug discovery programs. The well-defined synthetic routes, particularly the amenability of the 4-bromo position to cross-coupling chemistry, provide a clear and efficient path for lead optimization.

Future research should focus on several key areas:

- Target Deconvolution: For anticancer and antibacterial derivatives, identifying the specific molecular targets is paramount to understanding the mechanism of action and enabling structure-based design.
- In Vivo Efficacy: Promising in vitro candidates must be advanced into relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.
- ADME/Tox Profiling: A systematic evaluation of absorption, distribution, metabolism, excretion, and toxicity is necessary to identify derivatives with drug-like properties suitable for clinical development.

- Expansion of Scope: The potential anti-inflammatory and neurological activities of this scaffold remain underexplored and represent exciting new avenues for investigation.

By leveraging the insights and protocols detailed in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

- Pries, V., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. *Cell Chemical Biology*.
- Jones, C.K., et al. (2011). Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. *ACS Chemical Neuroscience*.
- Pries, V., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. *PubMed*.
- Olaya, G., et al. (2024). Evaluation of Novel Picolinamide Fungicides (Qil) for Controlling *Cercospora beticola* Sacc. in Sugar Beet. *MDPI*.
- Pries, V., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. *ResearchGate*.
- Young, D.H., et al. (2018). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. *Pest Management Science*.
- LookChem. (n.d.). Cas 14547-73-0, **N-(4-bromophenyl)picolinamide**. LookChem.
- Esteves, A.F.P., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. *Molecules*.
- Jones, C.K., et al. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-4-(2,5-dioxopyrrolidin-1-yl)phenylpicolinamide CNS penetrant mGlu4 positive allosteric modulators. *Journal of Medicinal Chemistry*.
- Siddiq, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant *A. baumannii*, *K. pneumoniae*, *E. cloacae* and MRSA and Its Validation via a Computational Approach. *PubMed*.
- Siddiq, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant *A. baumannii*, *K. pneumoniae*, *E. cloacae* and MRSA and Its Validation via a Computational Approach. *Pharmaceuticals*.
- Huang, T., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. *ResearchGate*.

- Flores-Alamo, M., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-*b*]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. MDPI.
- Zaid, H., et al. (2019). Anti-Inflammatory Activity of Natural Products. MDPI.
- Abu-Zaied, M.A., et al. (2021). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules.
- Zhang, X., et al. (2014). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate.
- Alam, M.S., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.
- Seth, S., et al. (1996). Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta Crystallographica Section C.
- Akkurt, M., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData.
- Alam, M.S., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. ResearchGate.
- Hoffman Fine Chemicals. (n.d.). CAS RN 1291624-46-8 | N-(1-(4-Bromophenyl)ethyl)picolinamide. Hoffman Fine Chemicals.
- Siddiq, A., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- Vlase, L., et al. (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Medicina.
- Huang, T., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules.
- Esmaelian, B., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs.
- Carcache de Blanco, E.J., et al. (2017). Structure-Activity Relationship of Niclosamide Derivatives. Anticancer Research.
- Salehi, B., et al. (2024). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. MDPI.
- Páez-Cortez, J.R., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
- Giridhar, R., et al. (2003). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Arzneimittelforschung.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant *A. baumannii*, *K. pneumoniae*, *E. cloacae* and MRSA and Its Validation via a Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant *A. baumannii*, *K. pneumoniae*, *E. cloacae* and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Novel Picolinamide Fungicides (Qil) for Controlling *Cercospora beticola* Sacc. in Sugar Beet [mdpi.com]
- 8. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]

- 14. Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- To cite this document: BenchChem. [Biological activity of "N-(4-Bromophenyl)picolinamide" and its derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182017#biological-activity-of-n-4-bromophenyl-picolinamide-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com